(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-14(16-5-9-18-10-6-16)15-4-3-13(20-11-7-15)12-2-1-8-19-12/h1-2,8,13H,3-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXAOCSWXANLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that furan derivatives have been found to exhibit protein tyrosine kinase inhibitory activity. Protein kinases play a crucial role as cell function regulators in signal transduction pathways that regulate numerous cellular functions.
Mode of Action
Furan derivatives have been reported to inhibit protein tyrosine kinases, which could suggest that (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone may interact with these enzymes, leading to changes in cellular signaling.
Biological Activity
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone, identified by its IUPAC name and molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
The compound has a molecular weight of 372.4 g/mol and features a complex structure that includes a thiazepane ring fused with furan and morpholino groups. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN2O3S |
| Molecular Weight | 372.4 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 84.8 Ų |
Anticancer Properties
Research has indicated that thiazepane derivatives exhibit significant anticancer properties. A study focused on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The compound's structural attributes suggest it may interact with specific molecular targets involved in cancer progression.
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have shown that derivatives containing thiazepane rings can exhibit antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Enzyme Inhibition : Targeting enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interacting with specific receptors to modulate signaling pathways related to cell proliferation and apoptosis.
- DNA Interaction : Potentially binding to DNA or RNA, disrupting replication processes in cancer cells.
Study 1: Anticancer Activity
In a controlled laboratory setting, the compound was tested against the U937 human histocytic lymphoma cell line. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents . The study concluded that further exploration into the structure-activity relationship could yield more potent derivatives.
Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibitory effects at low concentrations, suggesting potential applications in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone with three structurally related derivatives, highlighting molecular features and inferred properties:
Structural and Functional Analysis
In contrast, the 2-methylthiazole in CAS 1705888-25-0 adds aromaticity and electron-withdrawing effects, which may influence redox stability and pharmacokinetics .
Substituent Effects :
- The 2-fluorophenyl group in CAS 1705888-25-0 increases lipophilicity, favoring blood-brain barrier penetration, while the m-tolyl group in CAS 1790202-84-4 introduces steric hindrance that could modulate receptor selectivity .
Ketone vs. Propanone Backbones: The diphenylpropanone derivative () exhibits significantly higher molecular weight (392.52 vs. 292.39) and steric bulk, which may reduce metabolic clearance but limit oral bioavailability .
Q & A
Basic: What synthetic methodologies are reported for constructing the 1,4-thiazepane scaffold fused with furan and morpholine moieties?
The synthesis of 1,4-thiazepane derivatives often involves cyclization reactions. For example, thiazepane rings can be formed via intramolecular nucleophilic substitution using thioglycolic acid derivatives or via condensation of β-amino alcohols with thiols. The furan-2-yl group is typically introduced through cross-coupling reactions (e.g., Suzuki-Miyaura) or direct alkylation of furan precursors. The morpholino methanone moiety is synthesized by reacting morpholine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under basic conditions . Key steps include:
- Thiazepane formation : Cyclization of 4-chlorobutan-2-one with thiourea derivatives in ethanol under reflux .
- Morpholino incorporation : Reaction of morpholine with chloroacetyl chloride in dichloromethane, followed by coupling to the thiazepane core .
Basic: How is the structural integrity of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone confirmed experimentally?
Structural characterization involves:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the thiazepane ring and substituent positions. For morpholino methanones, characteristic signals include δ ~3.5–3.7 ppm (morpholine CH groups) and δ ~160–170 ppm (ketone carbonyl carbon) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns. For example, EI-MS of similar morpholino compounds shows M peaks with diagnostic fragment ions (e.g., m/z 217 for morpholine-containing fragments) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally related morpholino methanones .
Advanced: What experimental design considerations are critical for optimizing the yield of this compound in multi-step syntheses?
Key factors include:
- Reaction temperature control : Excessive heat during thiazepane cyclization can lead to ring-opening side reactions. Optimal yields (~70–80%) are achieved at 60–80°C in ethanol .
- Purification protocols : Column chromatography using silica gel (ethyl acetate/hexane gradients) effectively isolates intermediates. For polar morpholino derivatives, reverse-phase HPLC with C18 columns improves purity (>95%) .
- Stability of intermediates : The furan-2-yl group is prone to oxidation; thus, reactions should be conducted under inert atmospheres (N/Ar) .
Advanced: How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?
Discrepancies often arise in:
- Carbonyl stretching frequencies : Computed (DFT) IR frequencies for the methanone group may differ from experimental values due to solvent effects. Calibration using polar aprotic solvents (e.g., DMSO) reduces this gap .
- NMR chemical shifts : Empirical corrections (e.g., using the gauge-independent atomic orbital method) improve alignment between calculated and observed shifts. Referencing databases like the Cambridge Structural Database (CSD) for morpholino analogs aids validation .
Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound, and what methodological controls are essential?
Recommended assays:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with positive controls (e.g., staurosporine) to validate inhibition mechanisms .
- Cellular toxicity : MTT assays in HEK293 or HepG2 cells, with vehicle controls (e.g., DMSO ≤0.1%) to exclude solvent interference .
- Metabolic stability : Microsomal incubation (human liver microsomes) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
Advanced: How can degradation pathways of this compound be systematically analyzed under varying pH and temperature conditions?
Methodology:
- Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and HO (oxidative) at 40–60°C for 24–72 hours. Monitor degradation products via UPLC-PDA-MS .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures (40–60°C) .
Advanced: What computational tools are effective for predicting the compound’s binding affinity to neurological targets?
Approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Glide to simulate interactions with GABA receptors or monoamine oxidases. Validate using co-crystallized ligands from the PDB (e.g., 6D6T for GABA) .
- MD simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories, with MM-PBSA free energy calculations .
Advanced: How can researchers address low reproducibility in synthesizing this compound across different laboratories?
Strategies:
- Standardized protocols : Detailed documentation of reaction conditions (e.g., exact stoichiometry, solvent batch, humidity control) .
- Inter-lab validation : Collaborative round-robin testing with NMR and LC-MS cross-verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
